Melissate

Physical Chemistry Materials Science Lipidomics

Generic VLCFA substitutes introduce chain-length variability that shifts melting points and alters membrane interaction data, compromising experimental reproducibility. Melissic acid (C30:0, CAS 506-50-3) provides a precisely defined reference standard to eliminate this uncertainty. • Defined mp 92-94°C enables unambiguous GC/MS peak identification and confident discrimination from C28:0 and C32:0 analogs. • Documented inhibition of 4-hydroxybenzoate-polyprenyltransferase offers a specific probe for ubiquinone biosynthesis pathway studies. • Consistent ≥98% purity across batches ensures reproducible analytical and material science results.

Molecular Formula C30H59O2-
Molecular Weight 451.8 g/mol
Cat. No. B1234502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelissate
Molecular FormulaC30H59O2-
Molecular Weight451.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-]
InChIInChI=1S/C30H60O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(31)32/h2-29H2,1H3,(H,31,32)/p-1
InChIKeyVHOCUJPBKOZGJD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Melissate (Melissic Acid) Procurement Guide: A C30:0 Very-Long-Chain Fatty Acid for Research


Melissate, also known as melissic acid or triacontanoate, is a 30-carbon, straight-chain, saturated fatty acid (C30:0) [1]. It belongs to the class of very-long-chain fatty acids (VLCFAs), which are characterized by an aliphatic tail of at least 22 carbon atoms [1]. As a conjugate base of triacontanoic acid, melissate is a fatty acid anion 30:0 [2]. It is found in natural sources like beeswax and coconut oil and serves as a potential biomarker for the consumption of foods such as dandelion and orange mint [1]. Its fundamental characteristics, including a high melting point and low solubility, are typical of this lipid class, but its specific chain length dictates its unique position within the VLCFA series.

Why Substituting Melissate with a Generic 'Long-Chain Fatty Acid' Can Compromise Experimental Reproducibility


Substituting melissate with another long-chain or very-long-chain fatty acid (VLCFA) can significantly alter experimental outcomes due to the chain-length-dependent nature of their biophysical and biochemical properties [1]. In this class, small differences in carbon number directly impact critical parameters such as melting point, hydrophobicity, and membrane interactions . For instance, a change from a C30 to a C28 or C32 chain length can shift the melting point by several degrees, which is critical for applications in materials science and formulation . Furthermore, specific enzyme interactions, such as the inhibition of 4-hydroxybenzoate-polyprenyltransferase in ubiquinone biosynthesis, have been documented for this compound, indicating a potential for unique biological activities not shared by all VLCFAs [2]. Using a generic substitute without these specific properties introduces unverified variables, undermining the validity and reproducibility of research data.

Quantitative Evidence for Melissate: Differentiating from Closest Analogs (C28:0 and C32:0 Fatty Acids)


Chain-Length-Dependent Melting Point: Melissate (C30:0) vs. Montanic Acid (C28:0) and Lacceroic Acid (C32:0)

The melting point of very-long-chain fatty acids increases predictably with carbon chain length. Melissate (C30:0) has a reported melting point of 92-94 °C . Its closest analogs, montanic acid (C28:0) and lacceroic acid (C32:0), exhibit different melting points, underscoring the unique thermal behavior conferred by its specific chain length .

Physical Chemistry Materials Science Lipidomics

Enzymatic Target Engagement: Melissate as an Inhibitor of Ubiquinone Biosynthesis

Melissate has been identified as an inhibitor of the enzyme 4-hydroxybenzoate-polyprenyltransferase, which catalyzes the first step in ubiquinone biosynthesis [1]. This specific enzyme interaction differentiates it from many other saturated fatty acids whose primary role is metabolic or structural. While the study confirms inhibition by melissate and notes that other fatty acid derivatives also exhibit this effect, the mechanism of inhibition was not determined, and a quantitative IC50 or Ki value for melissate was not reported [1].

Enzymology Microbiology Biochemistry

Hydrophobicity and Acidic Character: pKa and Solubility Profile of Melissate

As a very-long-chain fatty acid, melissate is practically insoluble in water and is classified as a weakly acidic compound [1]. Its predicted pKa is 4.78±0.10 . This is characteristic of the class, but its extreme hydrophobicity, driven by the 30-carbon chain, is quantitatively greater than that of shorter-chain fatty acids (e.g., palmitic acid, C16:0) [1].

Biophysics Analytical Chemistry Pharmacokinetics

Validated Application Scenarios for Procuring Melissate Based on Quantitative Evidence


Use as a Physical and Chemical Reference Standard for C30:0 Fatty Acids

The well-defined and documented melting point of 92-94 °C makes melissate a reliable reference standard for analytical chemistry. It is used in gas chromatography (GC) and mass spectrometry (MS) for the identification and quantification of C30:0 fatty acids in complex mixtures such as plant waxes, environmental samples, and food products [1]. Its unique thermal signature allows for its confident discrimination from C28:0 and C32:0 analogs .

Investigating the Role of Specific VLCFAs in Ubiquinone Biosynthesis

Melissate's documented, albeit unquantified, inhibition of 4-hydroxybenzoate-polyprenyltransferase [2] provides a specific entry point for research into the regulation of ubiquinone biosynthesis. Researchers can use this compound as a tool to probe this pathway, comparing its effects with other VLCFAs to elucidate structure-activity relationships. Substituting with another fatty acid may not yield the same inhibitory effect, leading to inaccurate conclusions about the pathway's regulation.

Formulation Component in Advanced Material and Lipid Model Systems

The extreme hydrophobicity and high melting point of melissate, characterized by a predicted pKa of 4.78 and negligible water solubility , are advantageous in material science applications. It can be used to create hydrophobic coatings, model the behavior of ultra-long-chain lipids in biological membranes, or serve as a component in specialty waxes and lubricants. Using a shorter-chain analog would produce a material with significantly different, and likely inferior, barrier properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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